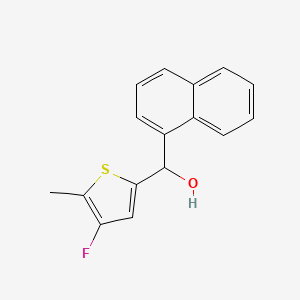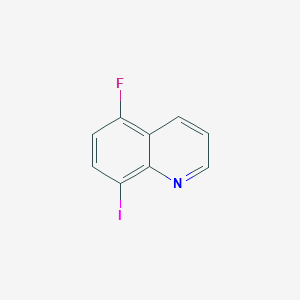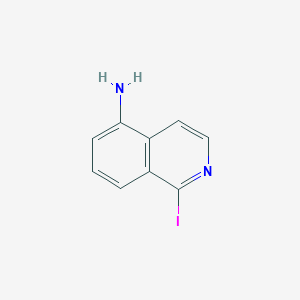
1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of two trimethylsilyl groups attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one typically involves the reaction of purine derivatives with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere to prevent moisture interference. The reaction conditions often include refluxing the mixture for several hours to ensure complete silylation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring stringent control over the purity of reagents and solvents to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, although the trimethylsilyl groups generally remain inert under mild conditions.
Hydrolysis: The trimethylsilyl groups can be hydrolyzed to yield the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, amines, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the trimethylsilyl groups.
Major Products Formed
Substitution Reactions: Products include various substituted purine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the purine ring.
Hydrolysis: Products include hydroxylated purine derivatives.
Scientific Research Applications
1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives and as a protecting group for hydroxyl functions in organic synthesis.
Biology: It is studied for its potential interactions with biological macromolecules such as nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the development of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which 1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one exerts its effects is primarily through its ability to interact with nucleophilic sites on biological molecules. The trimethylsilyl groups can protect reactive sites during chemical reactions, allowing for selective modifications. The purine ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1,9-Bis(trimethylsilyl)-1H-purin-2(9H)-one
- 1,9-Bis(trimethylsilyl)-1H-purin-4(9H)-one
- 1,9-Bis(trimethylsilyl)-1H-purin-8(9H)-one
Uniqueness
1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one is unique due to the specific positioning of the trimethylsilyl groups on the purine ring, which can influence its reactivity and interactions with other molecules. This unique structure allows for selective protection and modification of the purine ring, making it a valuable compound in synthetic chemistry and research applications.
Properties
CAS No. |
86527-16-4 |
|---|---|
Molecular Formula |
C11H20N4OSi2 |
Molecular Weight |
280.47 g/mol |
IUPAC Name |
1,9-bis(trimethylsilyl)purin-6-one |
InChI |
InChI=1S/C11H20N4OSi2/c1-17(2,3)14-7-12-9-10(14)13-8-15(11(9)16)18(4,5)6/h7-8H,1-6H3 |
InChI Key |
KWRDUGFAJIGUGQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C=NC2=C1N=CN(C2=O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Oxo-5-(propan-2-yl)-4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylic acid](/img/structure/B11847139.png)



![4-{[(7-Amino-2-oxo-2H-1-benzopyran-4-yl)methyl]amino}butanoic acid](/img/structure/B11847165.png)

![7-[(tert-Butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B11847171.png)
